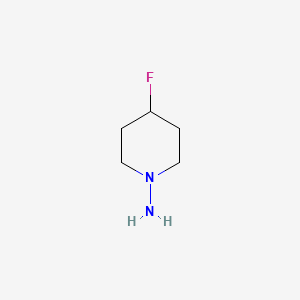

4-FLUORO-PIPERIDIN-1-YLAMINE

描述

4-FLUORO-PIPERIDIN-1-YLAMINE is a chemical compound that belongs to the class of piperidine-based compounds. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has a molecular formula of C5H11FN2 and a molecular weight of 118.15 g/mol. It is typically found as a white to light brown powder or crystal.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-FLUORO-PIPERIDIN-1-YLAMINE can be achieved through several methods. One common approach involves the reaction of piperidine with a fluorinating agent under controlled conditions. For example, piperidine can be reacted with a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalytic systems to facilitate the fluorination process can enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions: 4-FLUORO-PIPERIDIN-1-YLAMINE undergoes various types of chemical reactions,

生物活性

4-Fluoro-piperidin-1-ylamine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom can significantly enhance the compound's binding affinity and selectivity for various biological targets, making it a valuable subject for research in pharmacology and drug development.

The addition of a fluorine atom to the piperidine ring alters the compound's electronic properties, influencing its interaction with biological systems. Fluorination often leads to increased lipophilicity and stability, which can enhance the pharmacokinetic profiles of drugs.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The compound's structure allows it to engage with various receptors, potentially modulating their activity.

Pharmacological Profile

Research indicates that this compound exhibits significant affinity for dopamine (DA) and serotonin (5-HT) receptors. For instance, studies have shown that similar piperidine derivatives can selectively inhibit dopamine transporters, leading to potential applications in treating disorders such as depression and schizophrenia .

Study 1: Dopamine Receptor Interaction

A study evaluated several piperidine analogs, including fluorinated variants, for their binding affinity at dopamine transporters. The results demonstrated that compounds with fluorine substitutions had enhanced selectivity and potency compared to their non-fluorinated counterparts .

| Compound | Ki (nM) | Selectivity (5HT/DA) |

|---|---|---|

| This compound | 3.48 | 49 |

| Unsubstituted analog | 7.09 | 30 |

This table illustrates the improved selectivity for dopamine transporters conferred by fluorination.

Study 2: Inhibitory Effects on Tyrosinase

Another study focused on the inhibitory effects of this compound derivatives on tyrosinase, an enzyme involved in melanin biosynthesis. The findings revealed that certain derivatives exhibited competitive inhibition with low IC50 values, highlighting their potential as therapeutic agents for hyperpigmentation disorders .

| Compound | IC50 (μM) | Mode of Inhibition |

|---|---|---|

| Derivative A | 12.5 | Competitive |

| Derivative B | 15.0 | Competitive |

Synthesis and Evaluation

The synthesis of this compound typically involves standard organic reactions such as amination of fluorinated precursors. Various studies have synthesized multiple derivatives to evaluate their biological activity comprehensively. For example, derivatives were tested for their efficacy against various receptors and enzymes relevant to neurological disorders and skin pigmentation issues .

科学研究应用

Case Study: IKKb Inhibition

One notable study demonstrated that a derivative of 4-fluoro-piperidin-1-ylamine exhibited superior inhibitory properties against IKKb, a kinase involved in the NF-κB signaling pathway associated with inflammation and cancer progression. This compound displayed better cytotoxicity than standard treatments like bleomycin when tested on FaDu hypopharyngeal tumor cells .

Data Table: Anticancer Activity of Piperidine Derivatives

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | IKKb Inhibition | FaDu | 5.2 | |

| EF24 Analog | Antitumor Activity | Lung Cancer | 3.4 | |

| Spirochromanone Analog | Apoptosis Induction | Murine Melanoma | 2.8 |

Cholinesterase Inhibition

The incorporation of piperidine moieties into drug designs has been pivotal in developing inhibitors for cholinesterase enzymes, which are crucial in Alzheimer's disease management. Compounds derived from this compound have shown promise in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to improved cognitive function in preclinical models .

Case Study: Dual Inhibitors

Research has illustrated that piperidine-containing compounds can enhance brain exposure and exhibit antioxidant properties. For instance, a study highlighted a dual inhibitor that effectively targeted AChE and beta-secretase enzymes while also preventing amyloid beta aggregation, a hallmark of Alzheimer's pathology .

Data Table: Efficacy of Piperidine Derivatives in Alzheimer's Treatment

Blood-Brain Barrier Penetration

The structural characteristics of this compound allow it to cross the blood-brain barrier effectively, making it an attractive candidate for CNS-targeted therapies. Its ability to modulate neurotransmitter systems positions it as a potential treatment for various neurological disorders.

Pharmacokinetic Properties

Studies have indicated that derivatives of this compound can act as substrates for P-glycoprotein (P-gp), affecting their distribution within the CNS. Notably, certain analogs have been shown to inhibit CYP3A4, an enzyme involved in drug metabolism, which can enhance their therapeutic efficacy .

Data Table: Pharmacokinetic Properties of Piperidine Derivatives

| Compound Name | BBB Penetration | P-gp Substrate | CYP Inhibition |

|---|---|---|---|

| This compound | Yes | No | CYP3A4 Inhibitor |

| 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride | Yes | Yes | No |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 4-FLUORO-PIPERIDIN-1-YLAMINE, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of fluorinated piperidine precursors. For example, introducing the amine group via a Buchwald-Hartwig amination or using a fluorinated alkyl halide as a starting material. Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (50–80°C for controlled reactivity). Reaction progress should be monitored via TLC or HPLC to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm structural integrity and fluorine positioning. NMR identifies carbon environments.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects amine (-NH) and C-F stretches (1000–1100 cm).

Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer : Use fume hoods for volatile intermediates, and wear fluoropolymer-coated gloves to prevent permeation. Waste containing fluorinated byproducts must be segregated and treated by licensed hazardous waste facilities to avoid environmental contamination. In-process quenching (e.g., with aqueous NaHCO) neutralizes reactive intermediates .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal structure of this compound?

- Methodological Answer : Hydrogen-bonding networks can be analyzed via X-ray crystallography. The fluorine atom’s electronegativity directs intermolecular interactions, often forming C-F···H-N motifs. Graph-set analysis (as per Etter’s rules) classifies these into discrete (e.g., ) or infinite () patterns. SHELXL ( ) refines hydrogen-bond geometries, while Mercury software visualizes packing motifs. Discrepancies in bond angles (>5° from ideal) may indicate lattice strain or solvate formation .

Q. How can contradictions in crystallographic data (e.g., disorder vs. twinning) be resolved?

- Methodological Answer : For disordered structures, iterative refinement in SHELXL with PART instructions partitions electron density. Twinning is addressed using the TWIN/BASF commands. High-resolution data (≤1.0 Å) improves model accuracy. Cross-validation with Hirshfeld surface analysis identifies outliers in intermolecular contacts. Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) require re-examination of hydrogen-bond constraints .

Q. What computational methods predict intermolecular interaction strengths in solid-state studies?

- Methodological Answer : Density Functional Theory (DFT) calculates interaction energies (e.g., using B3LYP/6-311++G** basis sets). Non-covalent interaction (NCI) plots map regions of attraction/repulsion. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess thermal stability. For validation, compare computed lattice energies with experimental sublimation enthalpies (via thermogravimetric analysis) .

Q. How can researchers validate purity and stability post-synthesis?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) quantifies impurities (<0.5% area).

- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolysis or oxidation products via LC-MS.

- Triangulation : Combine spectroscopic, chromatographic, and elemental analysis data to ensure concordance. Statistical validation (e.g., ANOVA) confirms reproducibility across batches .

属性

IUPAC Name |

4-fluoropiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-5-1-3-8(7)4-2-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLSOJXMRXGVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695361 | |

| Record name | 4-Fluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935260-61-0 | |

| Record name | 4-Fluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。